N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Strategies in Drug Design
The compound N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide and its derivatives have been explored in the context of drug design. A study by Sapegin et al. (2016) demonstrates the use of related dibenzo[b,f][1,4,5]oxathiazepine dioxides and their heterocyclic analogs as scaffolds for drug design, offering new avenues in the development of therapeutic agents (Sapegin et al., 2016).
Antidepressant-like Properties
Research has also delved into the antidepressant-like effects of certain derivatives. Duarte et al. (2007) investigated the antidepressant-like profile of 4-amine derivatives of dibenzocycloheptane, showing potential clinical interest in depression treatment (Duarte et al., 2007).
Monoaminergic System Involvement
Further exploring the antidepressant properties, another study by Duarte et al. (2008) looked at the involvement of monoaminergic pathways in the antidepressant-like effect of these compounds, suggesting their action on serotonin/noradrenaline and noradrenaline/dopamine pathways (Duarte et al., 2008).
Synthesis and Analgesic Activity
Matsuo et al. (1985) synthesized derivatives of the compound and assessed their analgesic activity, indicating potential in pain management (Matsuo et al., 1985).
Exploration in Heterocyclic Chemistry
Khaligh (2017) studied the synthesis of tetrahydrotriazoloacridines, showcasing the versatility of these compounds in creating diverse heterocyclic structures, which are crucial in pharmaceutical research (Khaligh, 2017).
Carbonic Anhydrase Inhibitors
Sapegin et al. (2018) explored the use of related compounds as carbonic anhydrase inhibitors, highlighting their potential in therapeutic applications (Sapegin et al., 2018).
Photophysical Properties
Petrovskii et al. (2017) investigated the photophysical properties of related oxazepine compounds, contributing to the understanding of their potential in photochemical applications (Petrovskii et al., 2017).
Anti-Inflammatory Activity
Landek et al. (2009) synthesized novel classes of fused heterocyclic compounds, including derivatives of the compound, and assessed their anti-inflammatory activity (Landek et al., 2009).
Binding Studies
Jun et al. (1971) conducted binding studies with related compounds, providing insights into the interactions of these molecules with biological targets (Jun et al., 1971).
Antimalarial and COVID-19 Applications
Fahim and Ismael (2021) explored the antimalarial properties of related sulfonamides and their potential application in COVID-19 drug development (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-8-10-20-18(12-14)23(2)21(24)17-13-15(9-11-19(17)27-20)22-28(25,26)16-6-4-3-5-7-16/h8-13,16,22H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTSZNRXDOIKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4CCCCC4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.